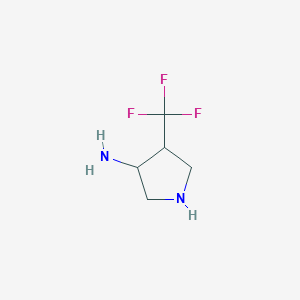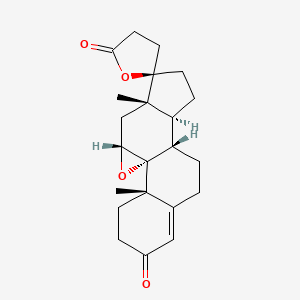
Bitc-SG
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
BITC-SG is synthesized by reacting benzyl isothiocyanate with glutathione under specific conditions. The reaction typically involves dissolving benzyl isothiocyanate in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then adding glutathione. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent concentration, to ensure high yield and purity of the final product. The compound is then purified using techniques such as chromatography .
Análisis De Reacciones Químicas
Types of Reactions
BITC-SG undergoes several types of chemical reactions, including:
S-thiocarbamoylation: This reaction involves the addition of a thiocarbamoyl group to the compound, which is crucial for its inhibitory activity against glutathione S-transferase.
Oxidation and Reduction: This compound can undergo redox reactions, which are essential for its biological activity.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used to oxidize this compound.
Reducing Agents: Sodium borohydride and other reducing agents can be used to reduce this compound.
Major Products Formed
The major products formed from the reactions of this compound include various thiocarbamoylated derivatives, which retain the inhibitory activity against glutathione S-transferase .
Aplicaciones Científicas De Investigación
BITC-SG has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying thiocarbamoylation reactions.
Biology: Investigated for its role in inhibiting enzymes involved in detoxification processes.
Industry: Used in the development of new pharmaceuticals and as a tool for studying enzyme inhibition.
Mecanismo De Acción
BITC-SG exerts its effects by inhibiting glutathione S-transferase P1-1 through S-thiocarbamoylation. This reaction involves the covalent binding of the BITC moiety to cysteine residues on the enzyme, leading to its inactivation . The inhibition of glutathione S-transferase disrupts the detoxification processes in cells, which can lead to the accumulation of toxic compounds and induce cell death .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl Isothiocyanate (BITC): The parent compound of BITC-SG, known for its chemopreventive properties.
Phenethyl Isothiocyanate (PEITC): Another isothiocyanate compound with similar chemopreventive properties.
Sulforaphane: A naturally occurring isothiocyanate with potent anticancer properties.
Uniqueness of this compound
This compound is unique due to its specific inhibitory activity against glutathione S-transferase P1-1, which is not observed with other isothiocyanates. This specificity makes this compound a valuable tool for studying enzyme inhibition and developing new therapeutic agents .
Propiedades
Fórmula molecular |
C18H24N4O6S2 |
|---|---|
Peso molecular |
456.5 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-[[(2R)-3-(benzylcarbamothioylsulfanyl)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H24N4O6S2/c19-12(17(27)28)6-7-14(23)22-13(16(26)20-9-15(24)25)10-30-18(29)21-8-11-4-2-1-3-5-11/h1-5,12-13H,6-10,19H2,(H,20,26)(H,21,29)(H,22,23)(H,24,25)(H,27,28)/t12-,13-/m0/s1 |
Clave InChI |
MGUPJNNTVYXHBZ-STQMWFEESA-N |
SMILES isomérico |
C1=CC=C(C=C1)CNC(=S)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
SMILES canónico |
C1=CC=C(C=C1)CNC(=S)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Hydroxymethyl)-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile Trifluoroacetate Salt](/img/structure/B13418271.png)







![(1S,13S,14S,26S)-1,14-dihydroxy-9,22-bis(4-hydroxyphenyl)-2,15-dioxaoctacyclo[21.3.1.110,14.03,12.06,11.013,26.016,25.019,24]octacosa-3(12),4,6(11),7,9,16(25),17,19(24),20,22-decaene-27,28-dione](/img/structure/B13418314.png)



![3-({5-Benzyl-6-hydroxy-2,4-bis-(4-hydroxy-benzyl)-3-oxo-[1,2,4]-triazepane-1-sulfonyl)-benzonitrile](/img/structure/B13418344.png)
